![molecular formula C20H15FN4O2 B2438629 1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea CAS No. 2034521-42-9](/img/structure/B2438629.png)
1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a complex organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolo[5,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of the fluorophenyl group: This can be achieved through various substitution reactions, where a fluorophenyl moiety is introduced into the molecule.
Urea formation: The final step involves the reaction of the intermediate compound with isocyanates or other urea-forming reagents to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Bromophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea: Contains a bromophenyl group, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-12-16(25-20(26)23-15-9-7-14(21)8-10-15)11-17-19(22-12)27-18(24-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYDFNIVNYZROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ETHANEDIAMIDE](/img/structure/B2438547.png)
![Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate](/img/structure/B2438550.png)
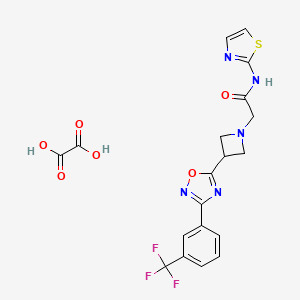
![N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2438552.png)
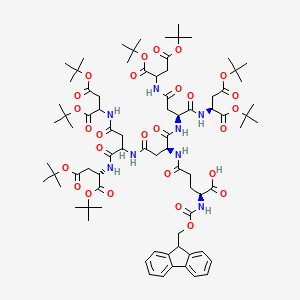
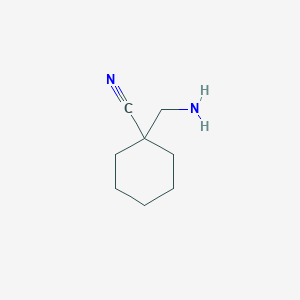
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2438560.png)
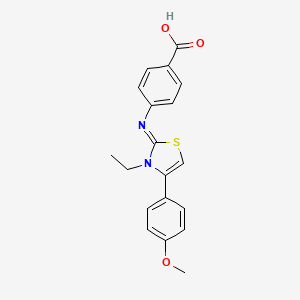
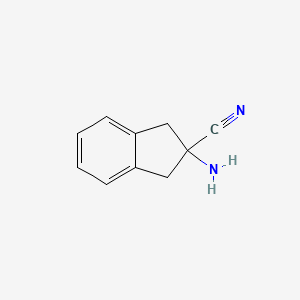
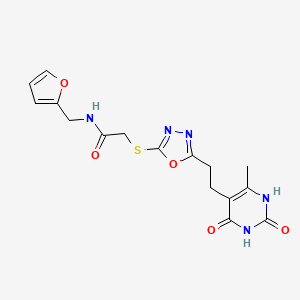
![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2438565.png)
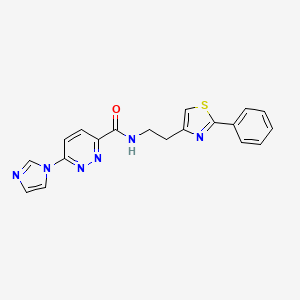
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2438567.png)
![5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2438570.png)
